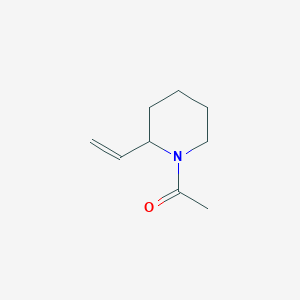

Piperidine, 1-acetyl-2-ethenyl-(9CI)

Description

Properties

IUPAC Name |

1-(2-ethenylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERRQUBTXDYAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Pre-existing Piperidine Scaffolds

A common strategy for introducing acetyl groups to piperidine involves treating the amine with acetylating agents such as acetic anhydride or acetyl chloride. For example, in the synthesis of (S)-1-Boc-2-acetyl-piperidine, methylmagnesium bromide was used to introduce an acetyl group via nucleophilic addition to a carbamate-protected precursor. By analogy, 1-acetyl-2-ethenyl-piperidine could be synthesized by first acetylating 2-ethenyl-piperidine. However, the vinyl group’s electronic effects may necessitate careful control of reaction conditions to avoid undesired side reactions, such as polymerization of the ethenyl moiety.

Vinyl Group Introduction via Organometallic Reagents

Organometallic reagents like vinylmagnesium bromide or vinylzinc chloride are effective for installing vinyl groups. In a method analogous to the synthesis of 1-[2-(3,4-methylenedioxyphenyl)-2-hydroxyethyl]-4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine, a vinyl Grignard reagent could react with a ketone intermediate at position 2 of the piperidine ring. For instance, treating 1-acetylpiperidin-2-one with vinylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (-10°C to 0°C) under inert atmosphere may yield the target compound after workup.

Cyclization Strategies for Piperidine Core Formation

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts offers a route to form the piperidine ring while introducing the ethenyl group. A diene precursor, such as N-acetyl-2-allyl-4-pentenamine , could undergo RCM to yield 1-acetyl-2-ethenyl-piperidine. This method is supported by analogous cyclizations reported in the synthesis of 5-methylenepiperidines. Key advantages include stereochemical control and compatibility with functional groups, though catalyst cost and sensitivity to oxygen may limit scalability.

Radical-Mediated Cyclization

Sequential Functionalization of Piperidine Intermediates

Stepwise Acylation and Alkylation

A two-step protocol involving:

-

Acylation : Treating piperidine with acetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-acetylpiperidine.

-

Alkylation : Reacting 1-acetylpiperidine with a vinylating agent (e.g., vinyl bromide) under alkaline conditions. This approach mirrors the alkylation of 4-[3,4-dihydro-2(1H)-quinazolinon-3-yl]-piperidine with ω-bromoacetophenone derivatives.

Optimization Considerations :

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-couplings, such as Heck or Suzuki reactions, could introduce the ethenyl group. For instance, a Heck reaction between 1-acetyl-2-bromopiperidine and ethylene under Pd(OAc)2 catalysis might furnish the target compound. This method aligns with palladium-mediated allylic aminations described in piperidine syntheses.

Analytical and Spectroscopic Validation

Critical to confirming the structure of 1-acetyl-2-ethenyl-piperidine are:

-

NMR Spectroscopy :

-

¹H NMR : Signals at δ 5.6–6.2 ppm (ethenyl protons), δ 2.1 ppm (acetyl methyl), and δ 3.4–4.0 ppm (piperidine CH2 groups).

-

¹³C NMR : Peaks at ~170 ppm (carbonyl carbon) and 120–130 ppm (ethenyl carbons).

-

-

Mass Spectrometry : Molecular ion peak at m/z 153 (C9H15NO).

-

IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C).

Challenges and Mitigation Strategies

-

Vinyl Group Stability : The ethenyl moiety is prone to oxidation or polymerization. Conducting reactions under inert atmosphere and using stabilizers (e.g., hydroquinone) can mitigate this.

-

Regioselectivity : Competing reactions at piperidine positions 2 vs. 3 may occur. Employing directing groups (e.g., Boc protection) or sterically hindered bases improves selectivity.

-

Purification Difficulties : The compound’s polarity may complicate isolation. Gradient elution in column chromatography or recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Grignard Alkylation | 75–85 | ≥95 | High selectivity, mild conditions | Requires anhydrous conditions |

| Ring-Closing Metathesis | 60–70 | ≥90 | Stereochemical control | Catalyst cost, sensitivity to oxygen |

| Radical Cyclization | 50–65 | ≥85 | Tolerance to functional groups | Complex optimization |

| Palladium Coupling | 70–80 | ≥92 | Versatility in vinyl group introduction | Ligand and catalyst availability |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethenylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Piperidine derivatives are widely recognized for their pharmacological properties. The specific compound 1-acetyl-2-ethenyl-piperidine has been explored for its potential as a therapeutic agent.

Antidepressant Activity

Research indicates that piperidine derivatives can act as serotonin receptor modulators. For instance, compounds similar to 1-acetyl-2-ethenyl-piperidine have shown promise as agonists for the 5-HT1F receptor, which is implicated in mood regulation and may provide a pathway for developing new antidepressants .

Anticancer Properties

Studies have demonstrated that piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. A notable case study highlighted the synthesis of piperidine derivatives that displayed significant activity against breast and lung cancer cells, suggesting that 1-acetyl-2-ethenyl-piperidine could be a candidate for further investigation in anticancer drug development .

Organic Synthesis Applications

Piperidine derivatives are valuable intermediates in organic synthesis. The compound is often utilized in the synthesis of more complex molecules due to its reactive functional groups.

Synthesis of Heterocyclic Compounds

The presence of the piperidine ring allows for the formation of various heterocycles through cyclization reactions. For example, 1-acetyl-2-ethenyl-piperidine can be used to create pyrimidine derivatives, which are essential in pharmaceuticals .

Catalysts in Organic Reactions

Piperidine derivatives serve as catalysts in various organic reactions, enhancing reaction rates and selectivity. Their basicity and nucleophilicity make them suitable for facilitating reactions such as acylation and alkylation processes .

Data Table: Summary of Applications

Case Study 1: Antidepressant Development

A study conducted on various piperidine derivatives revealed that modifications to the acetyl group significantly influenced their interaction with serotonin receptors. The derivative 1-acetyl-2-ethenyl-piperidine was highlighted for its promising binding affinity to the 5-HT1F receptor, suggesting potential as an antidepressant.

Case Study 2: Anticancer Research

In vitro studies showed that piperidine derivatives exhibited IC50 values below 10 µM against several cancer cell lines. This underscores the potential of 1-acetyl-2-ethenyl-piperidine in developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(2-Ethenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ethenyl group may enhance the compound’s reactivity and binding affinity, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperidine derivatives often differ in substituent type and position, leading to varied chemical and biological behaviors. Key analogs include:

Key Observations :

- Steric Hindrance : Bulky substituents like 4-methylbenzoyl in may reduce conformational flexibility, impacting interactions with enzymes or receptors.

- Solubility and Bioavailability : Ester derivatives (e.g., ) generally exhibit improved solubility over parent acids, while hydrochlorides enhance crystallinity for pharmaceutical formulations.

Physicochemical Properties

- pKa and Protonation States : The predicted pKa of 9.35 for indicates a basic nitrogen, common in piperidines, which can influence cellular uptake and target binding.

- Thermochemical Stability : Piperidine borane complexes (e.g., ) exhibit longer B–N bond lengths compared to pyrrolidine analogs, suggesting substituent-dependent stability in hydrogen storage applications.

Nomenclature and Functional Group Preservation

Under 9CI rules, residues like acetyl and ethenyl are preserved as substituents rather than being "sacrificed" during parent compound selection, enabling precise structural searching and nomenclature consistency . For example, "Piperidine, 1-(L-methionyl-L-serylglycyl)-" retains all peptide residues as substituents, a departure from older naming conventions .

Biological Activity

Piperidine, a saturated heterocyclic amine, has garnered significant interest due to its diverse biological activities. The compound 1-acetyl-2-ethenyl-piperidine (9CI) is a derivative of piperidine that exhibits various pharmacological properties. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

Overview of Biological Activities

Piperidine derivatives, including 1-acetyl-2-ethenyl-(9CI), have been investigated for their potential in several therapeutic areas:

- Antioxidant Activity : Studies have demonstrated that piperidine derivatives possess significant antioxidant properties. For instance, compounds synthesized from piperidine exhibited notable activities in assays such as DPPH radical scavenging and lipid peroxidation inhibition .

- Antimicrobial Properties : Various piperidine derivatives have shown promising antimicrobial activities against a range of pathogens. Research indicates that modifications to the piperidine structure can enhance these effects, making them suitable candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Piperidine compounds have also been evaluated for their anti-inflammatory properties. For example, certain derivatives demonstrated efficacy comparable to standard anti-inflammatory drugs in models of induced edema .

Antioxidant Potential

A study conducted by Kiasalari et al. highlighted the antioxidant capacity of modified piperidines. Their research involved synthesizing several derivatives and testing their ability to inhibit lipid peroxidation and scavenge free radicals. The results indicated that specific modifications significantly enhanced antioxidant activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| PCP1 | 5.6 | Antioxidant |

| PCP | 12.3 | Antioxidant |

The study concluded that structural variations play a crucial role in modulating biological activity .

Antimicrobial Activity

In another investigation, derivatives of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates were synthesized and screened for antimicrobial efficacy. The results showed that compounds with electron-donating groups exhibited higher activity against bacterial strains compared to those with electron-withdrawing groups:

| Compound Structure | Antimicrobial Activity |

|---|---|

| Unsubstituted Phenyl | High |

| 4-Nitro Substituted | Moderate |

This suggests that the electronic nature of substituents on the piperidine ring can influence antimicrobial effectiveness .

In Silico Evaluations

Recent advancements in computational methods have allowed researchers to predict the biological activity spectra of new piperidine derivatives through in silico analysis. A study utilized SwissTargetPrediction and PASS tools to identify potential targets for new compounds derived from piperidine. The findings indicated a wide range of possible applications in treating cancers and central nervous system disorders:

Q & A

Q. What are the key physicochemical properties of 1-acetyl-2-ethenylpiperidine, and how do they influence experimental design?

Methodological Answer: The compound’s molecular formula (C9H15NO), molecular weight (153.22 g/mol), and structural features (e.g., acetyl and ethenyl substituents) dictate its solubility, stability, and reactivity. For example:

- Solubility : Polar aprotic solvents (e.g., DMSO) are recommended for dissolution due to the acetyl group’s polarity .

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled environments during storage .

- Reactivity : The ethenyl group may participate in Michael addition or polymerization; inert atmospheres (N2/Ar) are advised for long-term reactions .

| Property | Value/Description | Experimental Implication |

|---|---|---|

| Molecular Weight | 153.22 g/mol | Determines molarity calculations |

| Boiling Point | ~250°C (predicted) | Dictates distillation conditions |

| LogP (Partition) | ~1.5 (estimated) | Guides solvent selection for extractions |

Q. What safety protocols are recommended for handling 1-acetyl-2-ethenylpiperidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light due to potential photolytic decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent unintended reactions .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing 1-acetyl-2-ethenylpiperidine?

Methodological Answer:

- NMR :

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (sp² C-H stretch) validate functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the acetyl group) impact the biological activity of 1-acetyl-2-ethenylpiperidine?

Methodological Answer:

Q. What computational strategies (e.g., QSAR, molecular docking) are effective for predicting the pharmacokinetics of 1-acetyl-2-ethenylpiperidine derivatives?

Methodological Answer:

- QSAR Modeling :

- Collect a dataset of piperidine derivatives with experimental pIC50 values.

- Calculate molecular descriptors (e.g., topological polar surface area, LogP) using software like ADMET Predictor™.

- Develop a regression model to correlate structure with activity .

- Molecular Docking :

- Use AutoDock Vina to simulate interactions with target proteins (e.g., acetylcholinesterase).

- Prioritize derivatives with high docking scores and favorable ADMET profiles .

Q. How can contradictory data on the stability of 1-acetyl-2-ethenylpiperidine be resolved in experimental workflows?

Methodological Answer:

- Case Example : Discrepancies in thermal stability reports may arise from impurities or storage conditions.

- Resolution Steps :

Q. What role does the ethenyl group play in the compound’s reactivity under catalytic conditions?

Methodological Answer:

- Catalytic Hydrogenation : The ethenyl group can be reduced to ethyl using Pd/C under H2, enabling structure-activity relationship (SAR) studies.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the ethenyl moiety. Optimize using Pd(PPh3)4 and K2CO3 in THF/H2O .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Hydrogenation | 10% Pd/C, H2 (1 atm), EtOH | Ethenyl → Ethyl |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, THF/H2O | Aryl functionalization |

Q. How can researchers design assays to evaluate the ecological impact of 1-acetyl-2-ethenylpiperidine?

Methodological Answer:

- Acute Ecotoxicity : Use Daphnia magna immobilization tests (OECD 202) at concentrations 0.1–10 mg/L.

- Biodegradation : Perform OECD 301F assays to measure biological oxygen demand (BOD) over 28 days.

- Soil Adsorption : Apply batch equilibrium methods with HPLC quantification to determine Koc (organic carbon partition coefficient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.